Cas no 65478-96-8 (Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5-methyl-5-nitro-)

Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5-methyl-5-nitro- structure
65478-96-8 structure
Product Name:Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5-methyl-5-nitro-
CAS No:65478-96-8
MF:C13H27N3O2
MW:257.372383356094
CID:389063
PubChem ID:4311795
Update Time:2025-07-14

Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5-methyl-5-nitro- Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5-methyl-5-nitro-
    • 1,3-ditert-butyl-5-methyl-5-nitro-1,3-diazinane
    • DTXSID30401824
    • 65478-96-8
    • 1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane
    • Inchi: 1S/C13H27N3O2/c1-11(2,3)14-8-13(7,16(17)18)9-15(10-14)12(4,5)6/h8-10H2,1-7H3
    • InChI Key: XBARHICQDZOTFX-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1(C)CN(C(C)(C)C)CN(C(C)(C)C)C1)=O

Computed Properties

  • Exact Mass: 257.21032711g/mol
  • Monoisotopic Mass: 257.21032711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 52.3Ų

Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5-methyl-5-nitro- Pricemore >>

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Additional information on Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5-methyl-5-nitro-

Recent Advances in the Study of Pyrimidine Derivative: 1,3-bis(1,1-dimethylethyl)hexahydro-5-methyl-5-nitro- (CAS: 65478-96-8)

The pyrimidine derivative, 1,3-bis(1,1-dimethylethyl)hexahydro-5-methyl-5-nitro- (CAS: 65478-96-8), has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its hexahydro-pyrimidine core with tert-butyl and nitro functional groups, exhibits promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its potential as a lead compound for drug development.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers investigated the antimicrobial efficacy of 65478-96-8 against multidrug-resistant bacterial strains. The results demonstrated potent inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. Molecular docking studies revealed that the compound interacts with key bacterial enzymes involved in cell wall synthesis, suggesting a novel mechanism of action distinct from existing antibiotics. These findings highlight its potential as a candidate for addressing the global challenge of antibiotic resistance.

Another significant advancement was reported in a recent Bioorganic & Medicinal Chemistry Letters article, where the anti-inflammatory properties of 65478-96-8 were explored. The study showed that the compound effectively suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cells. Further mechanistic studies indicated that it modulates the NF-κB signaling pathway, a critical regulator of inflammation. This suggests its potential application in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Recent synthetic chemistry efforts have also focused on improving the yield and scalability of 65478-96-8. A study in Organic Process Research & Development detailed a novel catalytic method for its synthesis, employing a palladium-catalyzed nitro reduction and tert-butyl group introduction. This method achieved a 75% overall yield, representing a significant improvement over traditional approaches. Such advancements are crucial for facilitating further preclinical and clinical studies of this compound.

In summary, the pyrimidine derivative 65478-96-8 has emerged as a versatile molecule with broad therapeutic potential. Its antimicrobial, anti-inflammatory, and anticancer activities, coupled with recent synthetic improvements, position it as a promising candidate for drug development. Future research should focus on in vivo efficacy studies, toxicity profiling, and further mechanistic investigations to fully realize its clinical potential.

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